2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine
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Overview
Description
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a chemical compound with a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a bis(tert-butoxycarbonyl) (BOC) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Bromination: The 5-position of the pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Protection of Amino Group: The amino group is introduced at the 2-position and protected using tert-butoxycarbonyl (BOC) groups. This step involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino compound.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), benzoyl peroxide.
Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Deprotection: 2-amino-5-bromo-3-methylpyridine.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(N,N-DiBOC-amino)-5-bromopyridine: Similar structure but without the methyl group at the 3-position.
2-(N,N-BisBOC-amino)pyrimidine-5-boronic acid, pinacol ester: Contains a pyrimidine ring and boronic acid functionality.
Uniqueness
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, along with the BOC-protected amino group. This combination of functional groups provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXOZWDGQGERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621874 |
Source
|
Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497159-91-8 |
Source
|
Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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